2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)9-4-6-10(7-5-9)17-11(18)19-8-13(14,15)16/h4-7H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHESAJBLNPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via 2,2,2-Trifluoroethyl Chloroformate
One of the most effective methods for preparing 2,2,2-trifluoroethyl carbamates involves the reaction of 4-tert-butyl aniline (the amine component) with 2,2,2-trifluoroethyl chloroformate under mild conditions.
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- Solvent: Typically dichloromethane (CH2Cl2) or similar inert solvents
- Temperature: 0 °C to room temperature
- Base: Triethylamine or other organic bases to neutralize HCl formed
- Atmosphere: Anhydrous and inert (N2) conditions to prevent moisture interference
Mechanism:
The nucleophilic amine attacks the electrophilic carbonyl carbon of the 2,2,2-trifluoroethyl chloroformate, displacing chloride ion and forming the carbamate linkage.-
- High reactivity of 2,2,2-trifluoroethyl chloroformate allows carbamate formation even with less nucleophilic aryl amines such as 4-tert-butylaniline.
- The by-product, HCl, is scavenged by the base, facilitating a clean reaction.
Yield and Purity:
Literature reports yields typically range from 70% to 90% with high purity after standard aqueous workup and purification by chromatography.
One-Pot Synthesis Using Bis(2,2,2-trifluoroethyl) Carbonate
An alternative approach involves the use of bis(2,2,2-trifluoroethyl) carbonate as a reagent that reacts with amines to form carbamates in situ.
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- Room temperature
- Presence of a base (e.g., triethylamine)
- Solvent: Commonly dichloromethane or tetrahydrofuran (THF)
- Reaction time: Typically several hours
-
- The reaction liberates 2,2,2-trifluoroethanol, which is volatile and easily removed, simplifying purification.
Stepwise Synthetic Route Using Carbamate Intermediates
A more elaborate method involves the preparation of carbamate intermediates such as tert-butyl (2-bromoethyl)carbamate, which can be further functionalized to yield the target compound.
Notes:
This method is more suitable for complex derivatives or when further modifications are required downstream.
Experimental Data Summary
Research Findings and Notes
Reactivity Considerations:
The moderate acidity of 2,2,2-trifluoroethanol (pKa ~12) formed as a by-product influences the reaction pathway, preventing symmetrical urea formation and favoring selective carbamate synthesis.Purification:
Typical workup involves aqueous washes (NH4Cl, NaHCO3, brine), drying over anhydrous sodium sulfate, and chromatographic purification to isolate the pure carbamate.Spectroscopic Characterization:
The carbamate products show characteristic IR absorptions around 1710-1740 cm⁻¹ (carbonyl stretch), and 19F NMR signals at approximately -73 ppm for the trifluoroethyl group.Scalability: The methods using 2,2,2-trifluoroethyl chloroformate and bis(2,2,2-trifluoroethyl) carbonate have been demonstrated on gram to multi-gram scales with consistent yields and purity, suitable for synthetic and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-(4-tert-butylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis. It enables the creation of more complex molecules through various reactions, including oxidation, reduction, and substitution. The trifluoroethyl group can be substituted with other functional groups, allowing for diverse synthetic pathways.
Biochemical Studies
In biological research, 2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to penetrate biological membranes enhances its effectiveness in studying intracellular processes.
- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), potentially leading to prolonged pharmacological effects due to slow dissociation from the enzyme's active site.
Pharmaceutical Development
Research into pharmaceutical applications highlights the compound's potential in drug development. Its interactions with specific molecular targets can modulate various biochemical pathways, making it valuable for developing therapeutic agents.
- Case Study on Enzyme Interaction: A study demonstrated that this compound acts as a competitive inhibitor for cytochrome P450 enzymes with an IC50 value of approximately 12 µM . This finding underscores its potential as a lead compound in drug discovery.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. This aspect opens avenues for research into its use as a potential antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-tert-butylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the carbamate moiety can inhibit certain enzymes by forming stable complexes with them. These interactions can modulate various biochemical pathways, making the compound valuable in research .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency : tert-Butylphenyl derivatives often require multi-step syntheses (e.g., Suzuki coupling for aryl boronic acids, as in ), whereas halogenated analogues may utilize direct nucleophilic substitution .
- Biological Relevance : Trifluoroethyl carbamates are explored as protease inhibitors due to their resistance to enzymatic hydrolysis, a trait enhanced by bulky tert-butyl groups .
Biological Activity
Overview
2,2,2-Trifluoroethyl N-(4-tert-butylphenyl)carbamate is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoroethyl and tert-butyl substituents, which contribute to its chemical stability and reactivity. Understanding the biological activity of this compound involves examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14F3N1O2
- Molecular Weight : 267.24 g/mol
- Structure : The structure features a carbamate functional group linked to a 4-tert-butylphenyl moiety and a trifluoroethyl group.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The presence of the trifluoroethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, the compound can modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE). A study demonstrated that fluorinated derivatives can exhibit competitive inhibition on AChE, leading to prolonged pharmacological effects due to slow dissociation from the enzyme active site .
Antimicrobial and Anticancer Properties
Preliminary studies suggest potential antimicrobial and anticancer activities. The compound's unique structure may allow it to interact with cellular targets involved in cancer cell proliferation and pathogen resistance. In vitro assays have shown promising results in inhibiting the growth of specific cancer cell lines and microbial strains .
Case Studies
- AChE Inhibition Study :
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Method : MTT assays were conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Results : The compound demonstrated dose-dependent cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer agent.
Data Table
Q & A
Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?
- Best Practices :
- Standardize synthetic protocols (e.g., reaction time, purification steps).
- Validate purity via <sup>19</sup>F NMR (integrating CF3 peaks) and LC-MS for each batch.
- Store aliquots under argon at –20°C to prevent degradation .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
